LogP Lipophilicity: A 5-Unit Increase Over Unsubstituted Alanine
The dual cyclohexyl substitution in H-beta,beta-Dicyclohexyl-DL-ala-OH drastically increases calculated lipophilicity (XLogP3-AA = 2.4) compared to unsubstituted alanine (XLogP3 = -2.8) [1], and it is intermediate between diphenylalanine (ACD/LogP = 3.44) and alanine. This positions the compound as a potent modulator of membrane permeability and plasma protein binding in peptide-based drugs.
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 (PubChem) |
| Comparator Or Baseline | H-DL-Ala-OH: XLogP3 = -2.8 [1]; β,β-Diphenyl-DL-alanine: ACD/LogP = 3.44 |
| Quantified Difference | Target is >5 log units more lipophilic than alanine; ~1 log unit less lipophilic than diphenylalanine. |
| Conditions | In silico prediction (XLogP3/ACD/Labs) |
Why This Matters
Lipophilicity is a primary determinant of oral absorption, blood-brain barrier penetration, and plasma protein binding, directly impacting the developability of peptide therapeutics.
- [1] PubChem. Compound Summary for CID 10729575, H-beta,beta-Dicyclohexyl-DL-ala-OH (XLogP3-AA value). View Source
